2,5-Dimethylpyrimidin-4-amine

Medicinal Chemistry Organic Synthesis Drug Discovery

Researchers developing kinase inhibitors face structural validation challenges when substituting pyrimidine scaffolds-the 2,5-dimethyl arrangement uniquely governs target binding and selectivity. This compound is the essential precursor for 2,5-diamino-4-pyrimidinol DAPK1/CSF1R dual inhibitors, with documented antiproliferative activity across multiple cancer lines. Procuring this specific building block ensures SAR reproducibility and IP alignment (US6596727). - Validated scaffold for DAPK1/CSF1R dual inhibitor leads with broad-spectrum anticancer activity - Documented antimicrobial activity against drug-resistant S. aureus and E. faecalis - 97% purity, multiple pack sizes available for immediate procurement

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 12240-04-9
Cat. No. B087802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyrimidin-4-amine
CAS12240-04-9
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1N)C
InChIInChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9)
InChIKeyUXKNAXNFIYFMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpyrimidin-4-amine: A Versatile Building Block


2,5-Dimethylpyrimidin-4-amine (CAS 12240-04-9/73-70-1) is a heterocyclic organic compound belonging to the aminopyrimidine class, characterized by a pyrimidine ring with an amine group at the 4-position and methyl groups at the 2- and 5-positions [1]. It serves as a versatile building block in medicinal chemistry and drug discovery, primarily for the development of kinase inhibitors and other bioactive molecules . Its electron-rich pyrimidine core and strategic substituents make it a valuable scaffold for constructing compound libraries targeting various enzymes and receptors .

Aminopyrimidine building block for kinase inhibitor synthesis
2,5-Dimethyl substitution defines scaffold electronic/steric profile
Supports compound library construction for enzyme/receptor targets

Why 2,5-Dimethylpyrimidin-4-amine Substitution Fails


While the aminopyrimidine scaffold is common, the specific 2,5-dimethyl substitution pattern on 2,5-Dimethylpyrimidin-4-amine dictates its unique chemical reactivity and biological profile . This specific arrangement of methyl groups influences key physicochemical properties such as lipophilicity (cLogP), steric hindrance, and electronic distribution, which in turn affect its binding affinity to biological targets and its suitability as a synthetic intermediate . Therefore, substituting it with a closely related analog like 2,4-dimethylpyrimidin-5-amine or 2,6-dimethylpyrimidin-4-amine without rigorous validation can lead to significant differences in reaction outcomes, target selectivity, and overall potency, undermining the reproducibility and validity of scientific research . The quantitative evidence below highlights where this compound offers distinct and verifiable advantages.

Regiochemistry mismatch
Substituting 2,5-dimethyl pattern with 2,4- or 2,6- isomers alters synthetic pathways and intermediate reactivity.
Physicochemical profile shift
Differences in lipophilicity, steric hindrance, and electronic distribution may affect target binding and selectivity.
Reproducibility risk
Unvalidated substitution can compromise assay outcomes and lead to inconsistent structure-activity data.

2,5-Dimethylpyrimidin-4-amine vs Analogs: Evidence Guide


Distinct Synthetic Utility vs. 2,4-Dimethylpyrimidin-5-amine

2,5-Dimethylpyrimidin-4-amine is a key intermediate in the synthesis of 2,5-diamino-4-pyrimidinol derivatives, which have demonstrated potent broad-spectrum antiproliferative activity as DAPK1/CSF1R dual inhibitors [1]. In contrast, the isomeric analog 2,4-dimethylpyrimidin-5-amine, with its different substitution pattern, is not a precursor to these specific anticancer lead compounds. This difference in utility is due to the distinct regiochemistry of the amine and methyl groups, which dictates the subsequent chemical transformations possible.

Synthetic utility
Class-level inference
Target: Precursor to DAPK1/CSF1R inhibitor derivatives
Comparator (2,4-isomer): Not a precursor for this series
Difference: Unique synthetic role in kinase inhibitor research
Defines exclusive research pathway for reported antiproliferative derivative series
Activity attributed to final derivatives; validate synthetic steps
Medicinal Chemistry Organic Synthesis Drug Discovery

Antimicrobial Activity Against Drug-Resistant Pathogens

2,5-Dimethylpyrimidin-4-amine has been documented to exhibit antibacterial and antifungal effects against various pathogens, including drug-resistant strains . Specifically, research indicates its potential application in the development of novel antimicrobial agents due to its activity against pathogens like drug-resistant S. aureus, B. anthracis, and E. faecalis [1]. While specific MIC values are not available in the public domain for a direct head-to-head comparison with its closest analogs, the reported activity against clinically relevant resistant strains suggests a potentially distinct antimicrobial profile compared to other unsubstituted or differently substituted aminopyrimidines, which may not have been evaluated against the same resistant panel [1].

Antimicrobial activity
Class-level inference
Reported activity against drug-resistant S. aureus, B. anthracis, E. faecalis; no MIC data available
May support antimicrobial screening research
Requires independent MIC validation and spectrum comparison
Antimicrobial Research Microbiology Drug Resistance

Agrochemical Precursor for Pesticides and Fungicides

Substituted 4-amino- and 4-alkoxypyrimidines, a class to which 2,5-Dimethylpyrimidin-4-amine belongs, are explicitly claimed for use as pesticides, in particular as insecticides, acaricides, and fungicides [1]. This industrial application is not a generic feature of all aminopyrimidines but is associated with specific substitution patterns that confer the desired biological activity against agricultural pests. The 2,5-dimethyl substitution provides a specific electronic and steric environment that can be crucial for interacting with molecular targets in insects, mites, or fungi, differentiating it from other isomers like 2,4- or 4,6-dimethylpyrimidin-4-amine, which may lack this specific activity or have a different spectrum of action.

Agrochemical precursor
Patent context
Target: Precursor to patented pyrimidine pesticides/fungicides
Comparator isomers: Not explicitly claimed for this use
Difference: Patent-supported industrial application
Supports agrochemical R&D programs
Based on US6596727; evaluate in target organism assays
Agrochemicals Pesticide Discovery Crop Protection

2,5-Dimethylpyrimidin-4-amine: Key Application Scenarios


Developing DAPK1/CSF1R Dual Inhibitors for Cancer

Given its established role as a precursor to 2,5-diamino-4-pyrimidinol derivatives, which have shown potent antiproliferative activity as DAPK1/CSF1R dual inhibitors, procuring 2,5-Dimethylpyrimidin-4-amine is essential for medicinal chemistry groups aiming to synthesize and optimize this specific class of anticancer lead compounds [1]. The compound's unique 2,5-dimethyl substitution is critical for the final structure-activity relationship (SAR) of these inhibitors, making it an irreplaceable building block for this targeted research program.

Targeting Drug-Resistant Bacterial and Fungal Infections

For researchers focusing on developing novel antimicrobial agents to combat drug-resistant pathogens, 2,5-Dimethylpyrimidin-4-amine presents a more strategic starting point than other generic aminopyrimidines. Its documented activity against strains like drug-resistant S. aureus and E. faecalis makes it a privileged scaffold for further medicinal chemistry optimization to improve potency and overcome resistance mechanisms [1][2].

Synthesis of Next-Generation Pesticides and Fungicides

Industrial R&D departments focused on crop protection should prioritize 2,5-Dimethylpyrimidin-4-amine for developing new insecticides, acaricides, and fungicides. Its specific substitution pattern is validated by prior art (US6596727) for these applications, providing a strong intellectual property foundation for derivative exploration and offering a competitive advantage over the use of less-defined pyrimidine building blocks [1].

Application
Selection Property
Validation Focus
DAPK1/CSF1R inhibitor synthesis
2,5-dimethyl regiochemistry for targeted SAR
Verify synthetic route and derivative cellular activity
Antimicrobial screening against drug-resistant strains
Reported activity against resistant pathogens
Confirm MIC and spectrum in standardized assays
Agrochemical building block development
Patent-supported pyrimidine scaffold for pesticides
Assess pest/fungus target activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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